{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate
Description
{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is a nitroaromatic compound featuring a unique hybrid structure combining an aromatic nitro group, a methyl-substituted phenyl ring, and a nitrate ester functional group. Its molecular formula is C₉H₁₀N₆O₄, with a molecular weight of 290.22 g/mol. The compound’s structure includes a central methylideneamino bridge linking a 2-methyl-5-nitrophenyl moiety to a nitrate group, conferring distinct electronic and steric properties.
Synthetically, it is prepared via diazotization and nitration reactions, followed by coupling with nitrate esters under controlled conditions.
Properties
Molecular Formula |
C8H9N5O5 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
[[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate |
InChI |
InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
NKEKFGDSLGKSTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methyl-5-nitrophenyl)guanidine nitrate typically involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of a suitable catalyst . The reaction is carried out under reflux conditions in a solvent such as butanol, followed by the addition of nitric acid to form the nitrate salt . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-Methyl-5-nitrophenyl)guanidine nitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include sodium hydroxide for reduction and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Methyl-5-nitrophenyl)guanidine nitrate has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of nitroaromatic amines and nitrate esters. Below is a detailed comparison with structurally or functionally related compounds:
Structural Analogs
1-(2-Amino-6-nitrophenyl)ethanone (C₈H₈N₂O₃) Key Differences: Lacks the methylideneamino bridge and nitrate group. Exhibits a ketone substituent instead. Properties: Lower molecular weight (180.16 g/mol), higher solubility in polar solvents (e.g., ethanol, acetone). Toxicological data remain uncharacterized, mirroring gaps in safety profiles of related nitroaromatics .
Properties: Higher thermal stability (melting point: 147–149°C), well-documented carcinogenicity, and use in dye synthesis.
2-Methyl-5-nitroaniline (C₇H₈N₂O₂) Key Differences: Missing the methylideneamino-nitrate moiety. Properties: Moderately soluble in water (0.1 g/L at 20°C), used in corrosion inhibitors.
Physical and Chemical Properties
| Property | Target Compound | 1-(2-Amino-6-nitrophenyl)ethanone | 4-Nitroaniline |
|---|---|---|---|
| Molecular Formula | C₉H₁₀N₆O₄ | C₈H₈N₂O₃ | C₆H₆N₂O₂ |
| Molecular Weight (g/mol) | 290.22 | 180.16 | 138.12 |
| Melting Point | Not reported (decomposes >150°C) | ~120°C (estimated) | 147–149°C |
| Solubility (in water) | Low (<0.01 g/L) | Moderate (0.5 g/L) | 0.1 g/L |
| Stability | Sensitive to shock/heat | Stable under ambient conditions | Thermally stable |
Biological Activity
The compound {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate, also known as 1-(2-Methyl-5-nitrophenyl)guanidine nitrate, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
- Molecular Formula : C8H10N4O2·HNO3
- Molecular Weight : 257.21 g/mol
- IUPAC Name : [(E)-[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate
- InChI Key : NKEKFGDSLGKSTH-UHFFFAOYSA-N
The biological activity of {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is primarily attributed to its interaction with specific molecular targets, particularly protein kinases. The nitrophenyl group enhances binding affinity to these targets, while the guanidine moiety contributes to the compound's reactivity. The compound has been shown to inhibit certain protein kinases, which plays a crucial role in cellular signaling pathways associated with cancer and other diseases .
Biological Activities
Research indicates several biological activities associated with this compound:
- Enzyme Inhibition : The compound is noted for its potential to inhibit various enzymes, particularly those involved in cancer cell proliferation .
- Anticancer Properties : It is being explored for therapeutic applications in treating certain cancers, including its role in the development of anti-cancer drugs like imatinib .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although further research is needed to confirm these effects .
Case Study 1: Protein Kinase Inhibition
A study demonstrated that {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate effectively inhibited specific protein kinases involved in tumor growth. The inhibition led to reduced proliferation of cancer cells in vitro, suggesting a potential therapeutic application in oncology .
Case Study 2: Antimicrobial Screening
In another investigation, the compound was screened against various bacterial strains. Results indicated moderate antimicrobial activity, warranting further exploration into its use as an antimicrobial agent .
Applications
The compound's diverse biological activities have implications across several fields:
- Pharmaceuticals : Used as an intermediate in synthesizing anti-cancer drugs and other pharmaceuticals .
- Agriculture : Potential applications in developing agrochemicals due to its biological activity .
- Research : Serves as a valuable tool in biochemical research for studying enzyme inhibition and signaling pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
